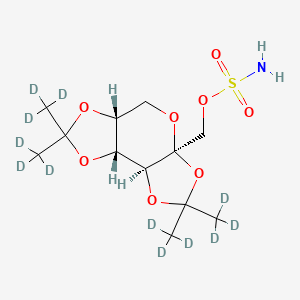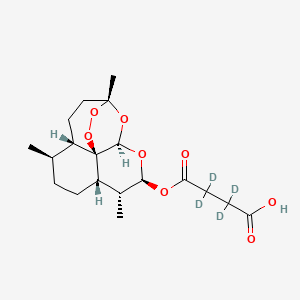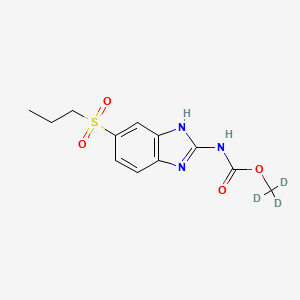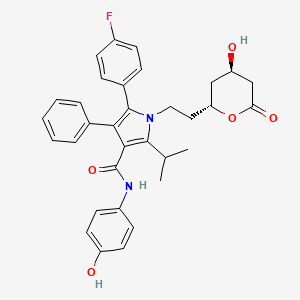
(S)-Etodolac-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological systems or industrial processes .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions for the reaction .
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .
Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, its stability under various conditions, and the products it forms during reactions .
Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity. These properties can provide valuable information about the compound’s behavior in different environments .
Scientific Research Applications
Spectrophotometric Determination
A. Gouda and W. Hassan (2008) explored spectrophotometric methods for determining etodolac in pure form and pharmaceutical formulations. They developed three distinct assays based on the oxidation of etodolac, which could be used for precise analysis in bulk and pharmaceutical forms without interference from common excipients (Gouda & Hassan, 2008).
Molecular Docking Investigations
B. Amul et al. (2019) conducted spectral, DFT, and molecular docking investigations on etodolac. They characterized etodolac using various spectral analyses and studied its biological importance, revealing that etodolac is a selective inhibitor of COX (cyclooxygenase) enzyme (Amul, Muthu, Raja, & Sevvanthi, 2019).
Transdermal Delivery Systems
Sahar M Fayez et al. (2015) focused on formulating etodolac in lecithin organogels as a transdermal delivery system. Their study highlighted the potential of this formula as a vehicle for sustained release transdermal delivery (Fayez, Shadeed, Khafagy, Jaleel, Ghorab, & El-Nahhas, 2015).
Enhancement in Hydrophilic Gels
C. Tas et al. (2007) investigated hydrophilic gel formulations of etodolac, focusing on enhancing its absorption through the skin using different terpenes as enhancers. This research provides insights into alternative forms of etodolac administration to mitigate gastrointestinal disturbances (Tas, Ozkan, Okyar, & Savaser, 2007).
Cocrystal Formulation
Sapana P. Ahirrao et al. (2022) worked on enhancing the solubility and dissolution of etodolac using cocrystal formulation. This innovative approach significantly improved the equilibrium solubility and dissolution rate of etodolac (Ahirrao, Sonawane, Bhambere, Udavant, Ahire, Kanade, & Kuber, 2022).
Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Etodolac-d3 involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "3,4-Dimethoxybenzaldehyde", "Ethyl 3,4-dimethoxybenzoate", "Sodium borohydride", "Deuterium oxide", "Sodium hydroxide", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Reduction of 3,4-Dimethoxybenzaldehyde with Sodium Borohydride in Deuterium Oxide to obtain (S)-3,4-Dimethoxybenzyl alcohol-d3", "Step 2: Esterification of (S)-3,4-Dimethoxybenzyl alcohol-d3 with Ethyl 3,4-dimethoxybenzoate in the presence of Sodium Hydroxide to obtain (S)-Ethyl 3,4-dimethoxyphenylglycidate-d3", "Step 3: Hydrolysis of (S)-Ethyl 3,4-dimethoxyphenylglycidate-d3 with Sodium Bicarbonate in Methanol to obtain (S)-3,4-Dimethoxyphenylglycidic acid-d3", "Step 4: Decarboxylation of (S)-3,4-Dimethoxyphenylglycidic acid-d3 with Hydrochloric Acid in Methanol to obtain (S)-Etodolac-d3", "Step 5: Purification of (S)-Etodolac-d3 by recrystallization from Ethyl Acetate and drying under vacuum", "Step 6: Analysis of (S)-Etodolac-d3 by NMR spectroscopy to confirm its structure and isotopic purity" ] } | |
CAS RN |
1246818-32-5 |
Molecular Formula |
C17H18NO3D3 |
Molecular Weight |
290.38 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
87249-11-4 (unlabelled) |
synonyms |
(1S)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid-d3 |
tag |
Etodolac Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)



